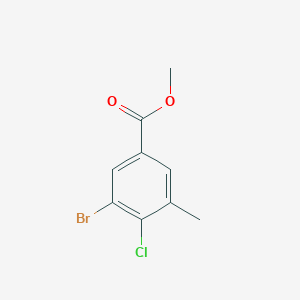

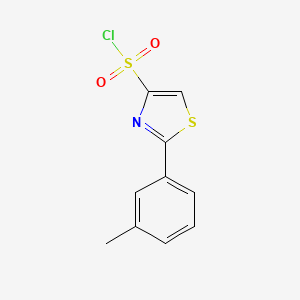

![molecular formula C8H10ClN5 B1421960 6-(clorometil)-N,1-dimetil-1H-pirazolo[3,4-d]pirimidin-4-amina CAS No. 1255147-44-4](/img/structure/B1421960.png)

6-(clorometil)-N,1-dimetil-1H-pirazolo[3,4-d]pirimidin-4-amina

Descripción general

Descripción

“6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine . It is an important compound with various pharmacological activities . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .

Synthesis Analysis

The synthesis of “6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” involves the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is highly selective and leads to the 4-substituted product . The structure of the synthesized compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Molecular Structure Analysis

The molecular structure of “6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Aplicaciones Científicas De Investigación

Actividades Antiinflamatorias

Las pirimidinas, incluyendo “6-(clorometil)-N,1-dimetil-1H-pirazolo[3,4-d]pirimidin-4-amina”, son conocidas por mostrar una gama de efectos farmacológicos, incluidas las actividades antiinflamatorias . Inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la sintetasa inducible de óxido nítrico, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .

Síntesis de Nuevos Compuestos

“this compound” se puede sintetizar a partir de 5-amino-1-metil-1H-pirazolo-4-carboxilato de etilo comercialmente disponible a través de 6-(clorometil)-1-metil-1,5-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona . Este compuesto es un intermedio conveniente para varias 1-metil-1H-pirazolopirimidinas disustituidas .

Propiedades Farmacológicas

Las 1-metil-1H-pirazolopirimidinas disustituidas, que se pueden sintetizar a partir de “this compound”, pueden tener propiedades farmacológicas útiles .

Actividad Antitumoral

1H-pirazolo[3,4-d]pirimidina es un importante fragmento estructural presente en nucleósidos naturales (Formicina A y Formicina B), que tienen una actividad antitumoral significativa .

Actividad Antiviral y Analgésica

Las 1H-pirazolo[3,4-d]pirimidinas exhiben diversas actividades biológicas, incluida la actividad antiviral y analgésica .

Tratamiento de la Disfunción Eréctil Masculina y la Hiperuricemia

Las 1H-pirazolo[3,4-d]pirimidinas se utilizan en el tratamiento de la disfunción eréctil masculina y la hiperuricemia .

Actividad Antibacteriana y Antiproliferativa

Las 1H-pirazolo[3,4-d]pirimidinas funcionalmente sustituidas mostraron una buena actividad antibacteriana y antiproliferativa .

Efecto Inhibitorio

Los nuevos compuestos sintetizados a partir de “this compound” mostraron un buen efecto inhibitorio con valores de IC50 que oscilan entre 0,057 ± 0,003–3,646 ± 0,203 μM .

Direcciones Futuras

The future directions for research on “6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could include further exploration of its pharmacological activities . Additionally, more research could be done to understand its mechanism of action and to develop new derivatives of this class of compounds .

Mecanismo De Acción

Target of Action

The primary target of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle progression, specifically at the G1/S transition .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the initiation of DNA replication and cell division. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to the arrest of cell division .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within HCT cells . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Análisis Bioquímico

Biochemical Properties

6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the enzyme’s activity. This interaction leads to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Cellular Effects

6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and cell cycle arrest . The compound influences cell signaling pathways, such as the CDK2/cyclin A2 pathway, leading to alterations in gene expression and cellular metabolism. Additionally, it has shown anti-inflammatory effects by inhibiting the production of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .

Molecular Mechanism

The molecular mechanism of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of CDK2, forming a stable complex that prevents the enzyme from interacting with its substrates . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell cycle regulation and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that enhance the compound’s solubility and facilitate its excretion .

Transport and Distribution

The transport and distribution of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and tumor sites . Its localization and accumulation in target tissues contribute to its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments or organelles .

Propiedades

IUPAC Name |

6-(chloromethyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c1-10-7-5-4-11-14(2)8(5)13-6(3-9)12-7/h4H,3H2,1-2H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSRHAZBAVIABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=NN(C2=NC(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

A1: The study employed various analytical techniques to confirm the structure of the synthesized compound:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide](/img/structure/B1421880.png)

![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)

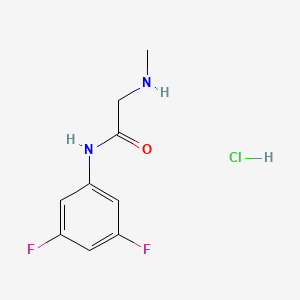

![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)

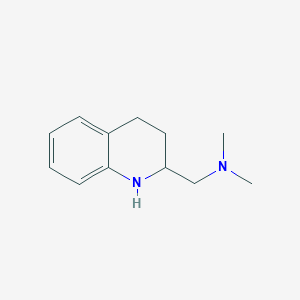

![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)

![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)

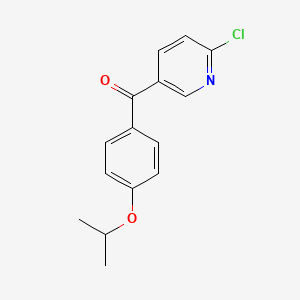

![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)